molecular formula C17H16FN5O3 B12334440 N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

Cat. No.: B12334440
M. Wt: 357.34 g/mol
InChI Key: RWKXHBQARYLBBO-YNEHKIRRSA-N
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Description

N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound that features a purine base linked to a benzamide group. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of a fluorine atom and a hydroxymethyl group in its structure suggests unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives with other nitrogen-containing compounds.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Benzamide Group: The benzamide group is attached through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced under mild conditions using reagents like sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) for azide substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), other nucleophiles

Major Products

    Oxidation: Formation of carboxyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of azide or other substituted derivatives

Scientific Research Applications

N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide
  • N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide

Uniqueness

N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is unique due to the presence of the benzamide group, which may confer distinct biological activities and chemical properties compared to its analogs

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H16FN5O3

Molecular Weight

357.34 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C17H16FN5O3/c18-11-6-13(26-12(11)7-24)23-9-21-14-15(19-8-20-16(14)23)22-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,24H,6-7H2,(H,19,20,22,25)/t11-,12+,13+/m0/s1

InChI Key

RWKXHBQARYLBBO-YNEHKIRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)F

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)F

Origin of Product

United States

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